molecular formula C12H12Cl2N2O2S B2721207 N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide CAS No. 306731-97-5

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide

Cat. No.: B2721207
CAS No.: 306731-97-5
M. Wt: 319.2
InChI Key: KHHSVIRPRKENLC-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a morpholino ring, and a thioxoacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide typically involves the reaction of 3,5-dichloroaniline with morpholine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioxoacetamide group. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) to enhance the solubility of the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2S/c13-8-5-9(14)7-10(6-8)15-11(17)12(19)16-1-3-18-4-2-16/h5-7H,1-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHSVIRPRKENLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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